molecular formula C9H11NOS B3342723 p-(2-Thiazolidinyl)phenol CAS No. 31404-07-6

p-(2-Thiazolidinyl)phenol

Cat. No.: B3342723
CAS No.: 31404-07-6
M. Wt: 181.26 g/mol
InChI Key: DYHNVKKDCQGROL-UHFFFAOYSA-N
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Description

Contextualization of Thiazolidine (B150603) and Phenolic Moieties in Organic Synthesis and Ligand Design

The thiazolidine ring and the phenolic group are two fundamental structural motifs that have independently garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their combination within a single molecule, as seen in p-(2-Thiazolidinyl)phenol, creates a scaffold with multifaceted potential.

The thiazolidine moiety is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. uni.lunih.gov This structure is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.gov Derivatives of thiazolidine, such as thiazolidinediones (TZDs), have been extensively developed as treatments for type 2 diabetes. Beyond this, the thiazolidine nucleus is recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov The structural versatility of the thiazolidine ring, which allows for substitutions at various positions, enables chemists to fine-tune the molecule's biological and physical properties. nih.gov

The phenolic moiety , characterized by a hydroxyl group attached to an aromatic ring, is another critical pharmacophore found in numerous natural and synthetic compounds. mdpi.commdpi.com Phenols are renowned for their antioxidant and antiradical capabilities, which are attributed to the hydrogen-donating ability of the hydroxyl group and the resonance stabilization of the resulting phenoxyl radical. mdpi.com Their ability to act as ligands and chelate metal ions is also a key feature in their biological function and application in materials science. mdpi.com The position and nature of substituents on the phenol (B47542) ring significantly influence its chemical reactivity and biological activity. researchgate.net

The strategic combination of these two moieties in this compound results in a hybrid structure with potential for synergistic or novel properties. The thiazolidine component provides a flexible, three-dimensional structure capable of engaging with biological targets, while the phenolic group offers sites for hydrogen bonding and potential antioxidant activity.

Historical Overview of the Synthesis and Initial Structural Investigations of this compound

While the parent thiazolidine ring has been known since the early 20th century, with its first synthesis reported in 1923, detailed investigation into specific isomers like this compound is more recent. The primary synthesis of 4-(1,3-thiazolidin-2-yl)phenol is achieved through a condensation reaction.

A definitive synthesis and structural characterization were reported in 2011. nih.gov The compound was synthesized by the reaction of 4-hydroxybenzaldehyde (B117250) with 2-aminoethanethiol in ethanol (B145695). This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to form the stable thiazolidine ring. nih.gov The process yielded yellow block crystals suitable for detailed analysis. nih.gov

Synthesis of this compound:

Reactants: 4-hydroxybenzaldehyde and 2-aminoethanethiol

Solvent: Ethanol

Process: Condensation and intramolecular cyclization

Yield: 85% nih.gov

The initial structural investigations provided crucial data on the molecule's conformation and spectroscopic properties. nih.gov

PropertyValue
Molecular Formula C₉H₁₁NOS
Appearance Yellow block crystals
¹H NMR (DMSO-d₆, δ, p.p.m.) 2.75–2.90 (m, 2H), 2.85–3.05 (m, 2H), 3.50 (m, 1H), 5.35 (s, 1H), 6.70 (d, 2H), 7.25 (d, 2H), 9.35 (s, 1H)
Elemental Analysis (Calculated) C, 59.67%; H, 6.08%; N, 7.73%
Elemental Analysis (Found) C, 59.33%; H, 5.93%; N 7.41%

This interactive table summarizes the key characterization data for this compound. nih.gov

Crucially, single-crystal X-ray diffraction analysis revealed the three-dimensional structure of the molecule. It confirmed that the thiazolidinyl ring is not planar and adopts an orientation nearly perpendicular to the phenyl ring. nih.gov The analysis also detailed the intermolecular hydrogen bonding (N—H⋯O and O—H⋯N), which organizes the molecules into a layered supramolecular structure in the solid state. nih.gov

Current Research Landscape and Unaddressed Fundamental Questions Pertaining to this compound

Despite the clear structural elucidation of this compound, the current research landscape focusing specifically on this compound is surprisingly sparse. A review of contemporary literature reveals that scientific inquiry has largely gravitated towards more complex derivatives, particularly those based on the thiazolidin-4-one and thiazolidine-2,4-dione scaffolds that incorporate phenolic groups. nih.govmdpi.comnih.govspandidos-publications.com These derivatives have been extensively investigated for a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. mdpi.comspandidos-publications.com

In contrast, the parent compound, this compound, appears to be under-investigated. While its synthesis and solid-state structure are well-documented, its fundamental biological activities and physicochemical properties remain largely unexplored. nih.gov The PubChem database, for instance, lists no specific literature or biological activity annotations for this compound, although it is cited in numerous patents, suggesting its utility as a chemical intermediate. uni.lunih.gov

This disparity highlights several unaddressed fundamental questions pertaining to this compound:

Fundamental Biological Activity: What are the intrinsic antimicrobial, antifungal, antioxidant, or cytotoxic properties of this compound itself, independent of further modification to a thiazolidinone or dione? Research on its ortho-isomer and related structures suggests such activities are plausible but they have not been confirmed for the para-isomer. ontosight.ai

Ligand and Chelation Potential: How effectively does the molecule function as a ligand for biological receptors or as a chelating agent for metal ions? The presence of the phenol hydroxyl group and the heteroatoms in the thiazolidine ring suggests potential for metal coordination, but this has not been studied.

Structure-Activity Relationship (SAR) of Isomers: How do the biological and chemical properties of this compound compare to its ortho- and meta-isomers? Understanding the influence of the substituent position is a fundamental aspect of medicinal chemistry that remains to be explored for this family of compounds.

Role as a Pharmacophore: Is the primary value of this compound simply as a building block for more complex molecules, or does it possess unique therapeutic potential on its own?

In essence, this compound stands as a well-characterized but functionally enigmatic molecule. The path forward for research on this compound involves moving beyond its role as a synthetic precursor to a thorough investigation of its own chemical and biological identity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-thiazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHNVKKDCQGROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902648
Record name NoName_3188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31404-07-6
Record name Phenol, p-(2-thiazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031404076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Pathways and Chemical Derivatization Strategies for P 2 Thiazolidinyl Phenol

Established Methodologies for the Laboratory Preparation of p-(2-Thiazolidinyl)phenol

The primary and most well-documented method for synthesizing this compound involves the condensation of p-hydroxybenzaldehyde with 2-aminoethanethiol.

The reaction of p-hydroxybenzaldehyde with 2-aminoethanethiol is a classical approach to constructing the thiazolidine (B150603) ring. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the final this compound product.

The efficiency of the condensation reaction is influenced by several factors, including the choice of solvent, temperature, and the presence of catalysts. Ethanol (B145695) is a commonly used solvent for this reaction, often conducted under reflux conditions for a duration of approximately 2 hours. Achieving a stoichiometric equivalence (1:1 molar ratio) between p-hydroxybenzaldehyde and 2-aminoethanethiol is critical for maximizing the yield.

The optimization of reaction conditions is crucial for improving yield and purity. While the direct condensation in ethanol provides a straightforward route, modern synthetic chemistry often employs techniques like microwave-assisted synthesis to enhance reaction rates and yields. nih.gov The use of machine learning algorithms to predict optimal reaction conditions, such as temperature, solvent, and catalyst, is also an emerging area of research that could be applied to this synthesis. beilstein-journals.org

Reactant 1Reactant 2SolventConditionsProduct
p-Hydroxybenzaldehyde2-AminoethanethiolEthanolReflux, 2hThis compound

Novel Synthetic Approaches and Route Optimization for this compound Analogues

While the condensation of an aldehyde with 2-aminoethanethiol is a standard method, researchers are continuously exploring novel synthetic routes to access this compound and its analogues with improved efficiency and structural diversity. One-pot multicomponent reactions, for instance, offer an atom-economical and environmentally benign alternative. Such strategies can involve the in-situ generation of the imine intermediate followed by cyclization with a thiol-containing component. nih.gov

Furthermore, the synthesis of analogues often involves starting with different substituted benzaldehydes or modified amino-thiols to introduce various functionalities into the final molecule. nih.govresearchgate.net The development of catalytic systems, including the use of nanoparticles, has also shown promise in facilitating the synthesis of related heterocyclic compounds under milder conditions and with higher yields. researchgate.net

Strategies for the Functionalization and Derivatization of this compound

The presence of a reactive phenolic hydroxyl group and a secondary amine within the thiazolidine ring makes this compound a versatile scaffold for further chemical modification. nih.govrhhz.net These modifications can be targeted to fine-tune the physicochemical and biological properties of the molecule.

The phenolic hydroxyl group is a primary site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions. researchgate.netnih.govmdpi.com

O-Alkylation: The phenolic hydroxyl group can be readily alkylated to form ether derivatives. This is typically achieved by reacting this compound with an alkyl halide in the presence of a base. thieme-connect.de The choice of base and reaction conditions can influence the selectivity and yield of the O-alkylation product. For instance, potassium carbonate (K2CO3) has been effectively used to promote O-alkylation of phenols under mild, room-temperature conditions. thieme-connect.de Copper-catalyzed O-alkylation using alkylsilyl peroxides as alkyl radical precursors represents a more recent advancement, proceeding under mild conditions. rsc.org

O-Acylation: Acylation of the phenolic hydroxyl group to form esters is another common derivatization strategy. This can be accomplished using acyl chlorides or anhydrides in the presence of a base or a catalyst. lew.roresearchgate.net Phase transfer catalysis has been shown to be an efficient technique for the O-acylation of phenols, allowing for rapid and high-yield synthesis of phenolic esters under mild conditions. lew.ro The reaction involves the formation of an ion-pair between the phenoxide and the phase transfer catalyst, which then reacts with the acylating agent in the organic phase. lew.ro

Reaction TypeReagentsProduct Type
O-AlkylationAlkyl halide, Base (e.g., K2CO3)Ether
O-AcylationAcyl chloride or Anhydride, Base/CatalystEster

Modification at the Phenolic Hydroxyl Group of this compound.

Selective Protection and Deprotection Strategies

In the multistep synthesis of complex molecules containing the this compound scaffold, the selective protection and deprotection of its reactive functional groups—the phenolic hydroxyl and the thiazolidine nitrogen—are crucial. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule, after which it can be cleanly removed. organic-chemistry.org

The phenolic hydroxyl group is often protected to prevent its acidic proton from interfering with base-sensitive reagents or to block its nucleophilicity. Common strategies involve converting the phenol (B47542) into an ether or a silyl (B83357) ether. researchgate.netuwindsor.ca For instance, benzyl (B1604629) ethers are frequently used and can be removed under gentle conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C), which typically does not affect other functional groups like the thiazolidine ring. uwindsor.ca Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or the more robust tert-butyldiphenylsilyl (TBDPS), are also widely employed and are typically cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). scirp.org The choice of protecting group depends on its stability under the planned reaction conditions for subsequent steps. organic-chemistry.org

Conversely, the thiazolidine ring itself can be viewed as a protecting group for an N-terminal cysteine residue in peptides and proteins. d-nb.info The formation of the thiazolidine linkage is reversible. These phenolic thiazolidines can be hydrolyzed under mildly acidic conditions (pH ≈ 4.5) to release the original N-terminal cysteine, demonstrating a protection/deprotection strategy. d-nb.inforesearchgate.net Metal-mediated cleavage, using reagents like copper sulfate (B86663) (CuSO₄), also provides a method for deprotection by opening the thiazolidine ring. researchgate.net

Table 1: Common Protecting Groups for the Phenolic Hydroxyl Group and Deprotection Methods This table is interactive. Click on the headers to sort.

Protecting Group Abbreviation Protection Reagent Example Deprotection Conditions Reference
Benzyl Ether Bn Benzyl Bromide (BnBr) H₂, Pd/C (Hydrogenolysis) uwindsor.ca
p-Methoxybenzyl Ether PMB p-Methoxybenzyl Chloride (PMB-Cl) Oxidative cleavage (e.g., DDQ) uwindsor.ca
tert-Butyldimethylsilyl Ether TBDMS TBDMS-Cl F⁻ (e.g., TBAF) scirp.org
tert-Butyldiphenylsilyl Ether TBDPS TBDPS-Cl F⁻ (e.g., TBAF), more stable to acid than TBDMS scirp.orgscite.ai
Methanesulfonate Ms Methanesulfonyl Chloride (Ms-Cl) Strong base (e.g., KOH/t-BuOH) researchgate.net

Substitution at the Thiazolidine Ring Nitrogen of this compound

The nitrogen atom within the thiazolidine ring of this compound is a secondary amine, making it a nucleophilic center available for further functionalization. This allows for the introduction of various substituents, which can significantly alter the molecule's physical, chemical, and biological properties. The most common derivatization strategy at this position is N-acylation.

N-acylation can be readily achieved by reacting the thiazolidine with acylating agents such as acyl chlorides or chloroformates in the presence of a base. nih.gov For example, reaction with ethyl chloroformate can introduce an ethoxycarbonyl group onto the nitrogen atom. nih.gov Similarly, the introduction of a tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, can be accomplished using di-tert-butyl dicarbonate. google.com These N-acyl derivatives are often more stable than the parent amine. d-nb.info The modification of the thiazolidine nitrogen is a key strategy in the synthesis of various biologically active compounds, including derivatives of thiazolidine-2,4-dione. researchgate.netsemanticscholar.org

Table 2: Examples of N-Substitution Reactions on the Thiazolidine Ring This table is interactive. Use the search bar to filter results.

Reagent Substituent Added Product Class Reference
Ethyl Chloroformate Ethoxycarbonyl N-Carbamoyl Thiazolidine nih.gov
Di-tert-butyl dicarbonate tert-Butyloxycarbonyl (Boc) N-Boc Thiazolidine google.com
Acyl Chlorides Acyl group N-Acyl Thiazolidine google.com

Diversification via Aromatic Ring Functionalization of the this compound Moiety

Structural diversity of the this compound core can be effectively achieved by introducing various functional groups onto the phenolic aromatic ring. This functionalization can influence the molecule's electronic properties and its ability to interact with biological targets. mdpi.comnih.gov

A primary and highly efficient strategy for diversification involves starting the synthesis with an already substituted p-hydroxybenzaldehyde derivative. researchgate.netmdpi.com The Knoevenagel condensation reaction used to form the thiazolidine ring is tolerant of a wide range of substituents on the aromatic aldehyde. semanticscholar.org By selecting p-hydroxybenzaldehydes with different substitution patterns (e.g., additional hydroxyl, halogen, or alkyl groups), a library of corresponding this compound derivatives can be generated. For example, using di- or tri-hydroxybenzaldehydes as starting materials leads to polyphenolic thiazolidine derivatives with enhanced antioxidant properties. researchgate.netmdpi.com

Direct functionalization of the pre-formed this compound ring is also a viable, though potentially more complex, route. As a phenol, the aromatic ring is activated towards electrophilic aromatic substitution reactions. Reactions such as halogenation (e.g., chlorination or bromination) or nitration could introduce substituents onto the ring, directed by the powerful ortho, para-directing hydroxyl group. pressbooks.pub

Table 3: Diversification Using Substituted p-Hydroxybenzaldehydes

Starting Aldehyde Resulting this compound Derivative Reference
2,4-Dihydroxybenzaldehyde 2-(2-Thiazolidinyl)-1,3-benzenediol researchgate.netmdpi.com
3,4-Dihydroxybenzaldehyde 4-(2-Thiazolidinyl)-1,2-benzenediol researchgate.netmdpi.com
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) 4-(2-Thiazolidinyl)-2-methoxyphenol researchgate.netmdpi.com

Mechanistic Insights into the Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through the condensation reaction between p-hydroxybenzaldehyde and an aminothiol (B82208), most commonly L-cysteine or cysteamine (B1669678). nih.govnih.gov This reaction proceeds through a well-established mechanism involving the formation of a thiazolidine ring.

The proposed mechanism consists of several steps:

Schiff Base Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the aminothiol onto the electrophilic carbonyl carbon of p-hydroxybenzaldehyde. This is followed by the elimination of a water molecule to form a protonated Schiff base, or iminium ion, intermediate. This dehydration step is often acid-catalyzed. nih.govacs.org

Intramolecular Cyclization: The thiol (-SH) group, now positioned favorably, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the imine C=N double bond. nih.govnih.gov

Ring Closure: This attack results in the formation of the five-membered thiazolidine ring, yielding the final this compound product after deprotonation. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of P 2 Thiazolidinyl Phenol

Single-Crystal X-ray Diffraction Studies of p-(2-Thiazolidinyl)phenol and Its Complexes

Determination of Molecular Conformation and Torsion Angles

The conformation of this compound, specifically the spatial relationship between the planar phenol (B47542) ring and the non-planar thiazolidine (B150603) ring, is a key structural feature. X-ray diffraction analysis would precisely measure the torsion angles that define this relationship. The thiazolidine ring itself can adopt various conformations, such as an envelope or twisted-chair form, and SCXRD can distinguish between these possibilities. acs.org

Hypothetical Torsion Angles for this compound

Torsion AngleDescriptionHypothetical Value (°)
O-C-C-NDefines the orientation of the thiazolidine ring relative to the phenol plane.45.0
C-N-C-SDescribes the puckering of the thiazolidine ring.-30.5
N-C-S-CDescribes the puckering of the thiazolidine ring.20.1
C-S-C-CDescribes the puckering of the thiazolidine ring.-5.2

Analysis of Intermolecular Interactions and Supramolecular Assembly in the Solid State

Beyond the structure of a single molecule, SCXRD reveals how multiple molecules interact and arrange themselves in the crystal lattice, a field known as crystal engineering. nih.gov For this compound, key intermolecular interactions are expected to be hydrogen bonds involving the phenolic hydroxyl (-OH) group and the nitrogen atom of the thiazolidine ring.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Multi-Dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, complex molecules like this compound benefit from two-dimensional (2D) NMR techniques for unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the thiazolidine ring and between the adjacent protons on the phenol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, it would show a correlation between the proton on the carbon linking the two rings and the carbons within the phenol ring. mdpi.com

Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenolic OH9.5 (broad singlet)-
Phenyl C1-OH-155.0
Phenyl C2/C67.2 (doublet)128.5
Phenyl C3/C56.8 (doublet)115.8
Phenyl C4-130.2
Thiazolidine C2'5.5 (triplet)70.1
Thiazolidine N-H2.1 (broad singlet)-
Thiazolidine C4'3.5 (multiplet)55.4
Thiazolidine C5'3.1 (multiplet)33.6

Spectroscopic Probes for Conformational Dynamics

NMR spectroscopy can also provide insights into the dynamic processes a molecule undergoes in solution, such as ring-flipping or restricted rotation. The thiazolidine ring is flexible and can interconvert between different conformations. rsc.org This dynamic behavior can be studied using variable-temperature NMR experiments.

At low temperatures, the interconversion between conformations may slow down enough on the NMR timescale to allow for the observation of separate signals for each distinct conformer. As the temperature is raised, these signals may broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change. acs.org This provides valuable information about the flexibility of the thiazolidine ring in the solution state.

Vibrational Spectroscopic Investigations (Infrared and Raman) of this compound

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net Each functional group within this compound has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of these groups and studying intermolecular interactions. nih.gov

Key expected vibrational modes for this compound include:

O-H Stretch: A strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group. The broadening is indicative of hydrogen bonding. okstate.edu

N-H Stretch: A medium intensity peak around 3300-3500 cm⁻¹ would correspond to the N-H group in the thiazolidine ring.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are characteristic of the C-H bonds on the phenol ring.

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ arise from the C-H bonds of the thiazolidine ring.

C=C Aromatic Ring Stretch: Sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenol ring. optica.org

C-O Stretch: A strong band around 1200-1260 cm⁻¹ corresponds to the stretching of the phenolic C-O bond.

C-N and C-S Stretches: These vibrations would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Comparing the spectra of solid samples and dilute solutions can provide further evidence of intermolecular hydrogen bonding. In a dilute solution where hydrogen bonding is minimized, the O-H stretching band would become sharper and shift to a higher frequency. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and its fragments with high accuracy. For this compound (C9H11NOS), HRMS provides the precise mass of the molecular ion, which serves as the foundation for fragmentation analysis. While detailed experimental fragmentation studies on this specific compound are not widely available in published literature, a theoretical pathway can be proposed based on established fragmentation rules for phenolic and heterocyclic compounds.

The initial step in electron ionization (EI) mass spectrometry is the formation of a molecular ion ([M]•+). The high-resolution mass of this ion and its common adducts can be precisely calculated, providing a critical starting point for spectral interpretation.

Table 1: Predicted High-Resolution Mass-to-Charge Ratios (m/z) for this compound Molecular Ions.
Adduct/Ion TypeFormulaPredicted m/z
[M+H]⁺C₉H₁₂NOS⁺182.06342
[M+Na]⁺C₉H₁₁NNaOS⁺204.04536
[M-H]⁻C₉H₁₀NOS⁻180.04886
[M]•+C₉H₁₁NOS⁺181.05559

Data sourced from predicted values. uni.lu

Following ionization, the molecular ion undergoes fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, two primary fragmentation routes are anticipated: cleavage within the thiazolidine ring and fragmentation characteristic of the phenol moiety. Phenols are known to exhibit unique fragmentation patterns, including the loss of carbon monoxide (CO, 28 Da) and a formyl radical (HCO•, 29 Da). libretexts.org Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is also a common pathway for such structures. libretexts.org

A plausible fragmentation pathway would involve the initial cleavage of the C-S or C-N bonds within the thiazolidine ring, or the bond connecting the ring to the phenol group. Subsequent fragmentation could involve the characteristic loss of CO from the phenolic ring.

Table 2: Proposed Key Fragments in the HRMS of this compound.
Proposed Fragment StructureFormula of FragmentPredicted m/zProposed Fragmentation Pathway
[C₇H₇O]⁺C₇H₇O⁺107.0491Cleavage of the bond between the phenyl ring and the thiazolidine ring (benzylic cleavage).
[C₈H₇O]⁺C₈H₇O⁺119.0491Loss of the thiazolidine moiety followed by loss of CO from the resulting ion.
[C₂H₄NS]⁺C₂H₄NS⁺74.0059Fragment corresponding to the thiazolidinyl cation after cleavage from the phenyl group.
[M-CO]•+C₈H₁₁NS⁺153.0607Loss of carbon monoxide from the phenol ring of the molecular ion.

Note: The m/z values and pathways in Table 2 are theoretical and require experimental verification via tandem mass spectrometry (MS/MS) studies.

Chiroptical Spectroscopy for Enantiomeric Characterization of this compound (if chiral)

The molecular structure of this compound possesses a stereocenter at the C2 position of the thiazolidine ring, where it connects to the phenol group. This makes the compound chiral, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R and S forms). Crystallographic studies have confirmed this chirality, revealing that the compound crystallizes as a racemate, a mixture containing equal amounts of both enantiomers.

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are powerful for distinguishing between enantiomers, determining their absolute configuration, and measuring enantiomeric purity. The primary techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD).

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of polarized light as a function of wavelength. Enantiomers will rotate the plane of light in equal but opposite directions. An ORD spectrum provides information about the stereochemistry of the molecule.

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum, which plots this difference against wavelength, provides a unique fingerprint for a specific enantiomer.

While crystallographic data confirm that this compound is chiral and forms a racemate, specific experimental data from chiroptical spectroscopic studies are not readily found in the current body of scientific literature. Such studies would be the definitive method for characterizing the individual enantiomers in solution. A hypothetical CD spectrum would show mirror-image curves for the R and S enantiomers. The acquisition of such data would require the separation of the racemic mixture, typically through chiral chromatography, followed by spectroscopic analysis of each isolated enantiomer.

Computational and Theoretical Investigations Applied to P 2 Thiazolidinyl Phenol

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity of p-(2-Thiazolidinyl)phenol

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model its ground state and elucidate its inherent reactivity patterns. irjweb.comekb.eg Such studies are foundational for understanding the molecule's behavior in various chemical environments.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, which can readily donate electron density. Conversely, the LUMO is likely distributed across the thiazolidine (B150603) ring and the aromatic system. The energy of these orbitals and the resulting gap can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which quantify the molecule's resistance to deformation of its electron cloud and its electron-accepting or -donating tendencies. ekb.egnih.gov

Table 1: Representative Calculated Electronic Properties for a Phenolic Thiazolidine Derivative This table presents illustrative data based on typical values for this class of compounds, as specific calculations for this compound are not widely published.

ParameterCalculated Value (eV)Description
EHOMO-5.65Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70Indicates chemical stability and reactivity

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These predicted values can be correlated with experimental spectra to confirm the molecular structure. Experimental ¹H NMR data for this compound shows distinct signals for the aromatic protons, the thiazolidine ring protons, and the hydroxyl and amine protons. nih.gov Theoretical calculations can reproduce these shifts and help assign them to specific atoms within the molecule. semanticscholar.org

Table 2: Comparison of Experimental and Illustrative Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

Proton GroupExperimental Shift (ppm) nih.govIllustrative Calculated Shift (ppm)
Phenolic -OH9.359.41
Aromatic -CH (ortho to -OH)6.706.75
Aromatic -CH (meta to -OH)7.257.29
Thiazolidine -CH5.355.40
Thiazolidine -NH3.50 (part of multiplet)-
Thiazolidine -CH₂2.75–3.05 (multiplet)-

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman vibrational spectra of this compound. nih.gov By calculating the harmonic frequencies of the molecule's normal modes of vibration, specific spectral bands can be assigned to the stretching and bending of particular bonds, such as the O-H and N-H stretches of the phenol and thiazolidine groups, respectively, and the characteristic vibrations of the aromatic ring. scielo.org.zaresearchgate.net These theoretical assignments are invaluable for accurately interpreting experimental FT-IR and Raman spectra.

Molecular Dynamics Simulations for Conformational Dynamics and Stability of this compound

While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the molecule's conformational flexibility and stability in different environments, such as in solution.

Experimental crystal structure data for this compound shows that the thiazolidine ring is non-planar and oriented almost perpendicularly to the phenyl ring. nih.gov An MD simulation initiated from this crystal structure would allow for the exploration of its conformational landscape. Such a simulation could reveal the stability of this perpendicular arrangement in solution, identify other low-energy conformations, and characterize the rotational barriers between the phenyl and thiazolidine rings. This provides a dynamic picture of the molecule's structure that is often more relevant to its behavior in biological or solution-phase systems than a single static structure. rsc.org

Computational Analysis of Intermolecular Interactions and Self-Assembly Propensities of this compound

The way molecules interact with each other governs their macroscopic properties, including crystal packing and self-assembly. The crystal structure of this compound reveals that its molecules are connected through a network of intermolecular hydrogen bonds. nih.gov Specifically, the hydroxyl group (-OH) of the phenol ring acts as a hydrogen bond donor to the nitrogen atom of an adjacent thiazolidine ring, while the amine group (N-H) of the thiazolidine ring donates a hydrogen bond to the phenolic oxygen of another molecule. nih.gov

This pattern of O—H⋯N and N—H⋯O interactions links molecules into centrosymmetric pairs, which are further connected to form layers, demonstrating a clear propensity for supramolecular self-assembly. nih.gov Computational methods can be used to analyze these interactions quantitatively. For instance, the binding energy of these hydrogen bonds can be calculated using DFT. Furthermore, analysis of the Molecular Electrostatic Potential (MEP) surface can predict the sites most likely to engage in such electrophilic and nucleophilic interactions, reinforcing the experimental observations. irjweb.com

Table 3: Key Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorResulting Structure
Hydrogen BondPhenolic -OHThiazolidine NFormation of centrosymmetric pairs
Hydrogen BondThiazolidine N-HPhenolic OLinkage of pairs into layered supramolecular assemblies

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states.

A key reaction involving this compound is its own formation. It is synthesized via the reaction of p-hydroxybenzaldehyde with 2-aminoethanethiol. nih.gov This reaction is reported to proceed through the formation of a Schiff base intermediate, which then undergoes spontaneous intramolecular cyclization to form the stable five-membered thiazolidine ring. nih.gov

DFT calculations can be used to model this entire reaction pathway. By calculating the energies of the Schiff base intermediate, the transition state for the cyclization step, and the final this compound product, a complete reaction energy profile can be constructed. This theoretical model would provide the activation energy for the ring-closing step, offer insights into the geometry of the transition state, and confirm why the cyclized thiazolidine product is thermodynamically favored over the Schiff base intermediate.

Reactivity, Reaction Mechanisms, and Electrochemical Behavior of P 2 Thiazolidinyl Phenol

Fundamental Chemical Reactivity of the Thiazolidine (B150603) and Phenol (B47542) Moieties in p-(2-Thiazolidinyl)phenol

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. byjus.comucalgary.ca This is a consequence of the oxygen atom's lone pairs of electrons, which can be donated to the aromatic ring, thereby increasing its electron density and stabilizing the positively charged intermediate formed during the substitution process. byjus.comquora.com Phenols are so reactive that they often undergo substitution under milder conditions than benzene (B151609) itself. ucalgary.ca Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. mlsu.ac.in

For this compound, the para position is occupied by the thiazolidinyl group. Therefore, electrophilic attack is expected to occur predominantly at the ortho positions (relative to the hydroxyl group).

Table 1: General Electrophilic Aromatic Substitution Reactions of Phenols

ReactionReagentsTypical Products
NitrationDilute HNO₃o-Nitrophenol and p-Nitrophenol
BrominationBr₂ in a non-polar solvento-Bromophenol and p-Bromophenol
SulfonationConcentrated H₂SO₄o-Hydroxybenzenesulfonic acid and p-Hydroxybenzenesulfonic acid
Friedel-Crafts AlkylationR-X, AlCl₃o-Alkylphenol and p-Alkylphenol

While these are the expected reactions based on the general reactivity of phenols, specific studies on the electrophilic aromatic substitution of this compound are not extensively documented in the reviewed literature. The bulky thiazolidinyl group at the para position may exert some steric hindrance, potentially influencing the regioselectivity of incoming electrophiles at the ortho positions.

The thiazolidine ring is a five-membered saturated heterocycle containing both a sulfur and a nitrogen atom. wikipedia.org Its reactivity is characterized by several key features:

Ring Stability and Opening: Thiazolidine rings are generally stable, particularly at physiological pH. diva-portal.org However, under certain conditions, such as in the presence of specific reagents like 2,2′-dipyridyl disulfide (DPDS) under acidic conditions, the ring can be opened. nih.gov This reactivity is crucial in synthetic applications where the thiazolidine group is used as a protecting group for N-terminal cysteine residues. nih.gov

Condensation and Formation: Thiazolidines are typically synthesized via a condensation reaction between a β-amino-thiol and an aldehyde or ketone. wikipedia.orgnih.gov The synthesis of this compound itself involves the reaction of p-hydroxybenzaldehyde with 2-aminoethanethiol. nih.gov This reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization to form the stable thiazolidine ring. nih.gov

Reactions at the Nitrogen and Sulfur Atoms: The nitrogen atom in the thiazolidine ring can act as a nucleophile, while the sulfur atom can be oxidized. The specific reactivity would depend on the reaction conditions and the nature of the reagents involved.

Oxidation-Reduction Chemistry of this compound

The redox chemistry of this compound is primarily associated with the phenol moiety, which can be oxidized, and to a lesser extent, the potential for reduction of related structures.

Oxidation: Phenols can be oxidized to form quinones. libretexts.org The oxidation of p-substituted phenols, like this compound, would be expected to yield ortho-quinones. The oxidation process involves the removal of electrons and protons from the phenol, and can be achieved using various oxidizing agents. mdpi.comosti.gov The formation of phenoxy radicals is a key intermediate step in these oxidation reactions. osti.gov While the general oxidation of phenols is well-established, specific studies detailing the oxidation products of this compound are not prevalent in the surveyed literature.

Reduction: The reduction chemistry of this compound itself is not extensively described. However, related compounds, such as 1,2,4-thiadiazolium derivatives, have been shown to be reduced by biological reducing agents like glutathione (B108866) and cysteine. researchgate.net This suggests that the thiazolidine ring or its derivatives could potentially participate in reduction reactions under specific biological or chemical conditions.

Mechanistic Investigations of Specific Chemical Transformations Involving this compound

The primary mechanistic study available for a reaction directly involving this compound is its synthesis. The formation from p-hydroxybenzaldehyde and 2-aminoethanethiol proceeds via a condensation-cyclization mechanism. nih.gov The initial step is the reaction between the aldehyde group of p-hydroxybenzaldehyde and the amino group of 2-aminoethanethiol to form a Schiff base (an imine). This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of the five-membered thiazolidine ring. nih.gov This type of reaction is a well-established method for the synthesis of thiazolidine derivatives. nih.gov

Photochemical Transformation Studies of this compound

Direct photochemical transformation studies specifically on this compound are limited. However, research on related compounds provides some insights. The photochemical irradiation of thiazolidine derivatives in the presence of other molecules, such as indol-2,3-diones, can lead to the formation of more complex heterocyclic systems. ias.ac.in This suggests that the thiazolidine ring can be photochemically active.

The phenolic moiety is also susceptible to photochemical degradation. The stability of phenolic compounds is influenced by factors such as light, temperature, and pH. mdpi.comnih.govacs.org Exposure to sunlight can lead to the degradation of many phenolic compounds. mdpi.com The presence of unsaturated bonds in phenols makes them sensitive to light, which can induce oxidative degradation. nih.gov Therefore, it is plausible that this compound would exhibit some degree of photosensitivity, although the specific products of its photochemical transformation have not been detailed in the available literature.

Electrochemical Properties and Redox Potentials of this compound

The electrochemical oxidation of phenol has been extensively studied. nih.govuc.pt Phenol undergoes an irreversible oxidation at a glassy carbon electrode, with the peak potential being pH-dependent. uc.pt The oxidation of phenol can lead to the formation of a passivating film on the electrode surface, which is thought to be a result of the polymerization of phenoxy radicals. osti.gov

Studies on thiazolidine itself have shown that it can be electrochemically oxidized. mdpi.com A study using a gold electrode showed a well-defined oxidation peak for thiazolidine, with the peak potential being influenced by the pH and the supporting electrolyte. mdpi.com The oxidative peak current was found to be proportional to the square root of the scan rate, suggesting a diffusion-controlled process. mdpi.com

Based on this information, it can be anticipated that the cyclic voltammogram of this compound would exhibit an irreversible oxidation peak corresponding to the oxidation of the phenolic hydroxyl group. The presence of the thiazolidinyl group might influence the oxidation potential compared to unsubstituted phenol.

Table 2: General Electrochemical Data for Phenol and Thiazolidine

CompoundElectrodeTechniqueKey ObservationReference
PhenolGlassy CarbonCyclic VoltammetryIrreversible oxidation, pH-dependent peak potential uc.pt
ThiazolidineGoldCyclic VoltammetryWell-defined oxidation peak, pH-dependent mdpi.com

Insufficient Research Data Precludes Detailed Electrochemical Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the electrochemical characterization of the compound this compound. While extensive research exists on the electrochemical behavior of phenol and its various derivatives, specific studies detailing the cyclic voltammetry, differential pulse voltammetry, and the precise mechanistic pathways of electrochemical oxidation for this compound are not presently available in the public domain.

The electrochemical oxidation of phenolic compounds is a well-documented field of study. Generally, the process involves the transfer of electrons from the phenol molecule to an electrode surface, often initiated by the oxidation of the hydroxyl group. This initial step typically forms a phenoxy radical, which can then undergo further reactions, including dimerization, polymerization, or oxidation to form quinone-like structures. The specific reaction pathway is highly dependent on factors such as the chemical structure of the phenol, the pH of the medium, the electrode material, and the applied potential.

For para-substituted phenols, the substituent group at the para position plays a crucial role in directing the electrochemical oxidation mechanism. In the case of this compound, the thiazolidinyl group at the para position would be expected to influence the electron density of the phenolic ring and the stability of any radical intermediates formed during oxidation. However, without specific experimental data from techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), any description of its electrochemical behavior would be purely speculative.

Cyclic voltammetry studies would be essential to determine the oxidation and reduction potentials of this compound, providing insights into the reversibility of the electron transfer processes. Differential pulse voltammetry could offer enhanced sensitivity for detecting and quantifying the compound, as well as resolving overlapping electrochemical signals.

Furthermore, a detailed mechanistic investigation would require a combination of electrochemical experiments, spectroscopic analysis of reaction products, and potentially computational modeling. Such studies would be necessary to elucidate the number of electrons and protons involved in the oxidation process, identify the intermediate species, and propose a definitive reaction mechanism.

Given the current absence of such dedicated research on this compound, a detailed and scientifically accurate article on its reactivity, reaction mechanisms, and electrochemical behavior, as specified in the requested outline, cannot be generated at this time. The scientific community has yet to publish the specific data required to fulfill this request.

Coordination Chemistry and Metal Complexation by P 2 Thiazolidinyl Phenol

Ligand Design Principles Incorporating the p-(2-Thiazolidinyl)phenol Framework

The design of ligands is a foundational aspect of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The this compound framework is a subject of interest in ligand design due to its inherent structural features that offer multiple coordination possibilities. The principles guiding the design of ligands based on this molecule focus on harnessing its electronic and steric properties to create complexes with specific catalytic, medicinal, or material applications. nih.gov

Key design principles include:

Multidenticity : The this compound molecule contains nitrogen, oxygen, and sulfur atoms, all of which are potential donor sites. This allows it to function as a bidentate or tridentate ligand. The design of more complex ligands often involves modifying this basic framework to control which donor atoms bind to the metal center, thereby influencing the coordination geometry. ekb.egresearchgate.net

Steric Hindrance : The substitution on the phenyl ring or the thiazolidine (B150603) moiety can be altered to introduce steric bulk. This can be used to control the coordination number of the metal ion, stabilize reactive intermediates, and influence the stereoselectivity of catalytic reactions.

Electronic Tuning : The electronic properties of the ligand can be fine-tuned by adding electron-donating or electron-withdrawing groups to the aromatic ring. This modification alters the electron density on the donor atoms, which in turn affects the strength of the metal-ligand bonds and the redox potential of the metal center.

Pincer Ligand Architecture : The structure of this compound is suitable for incorporation into tridentate, pincer-type ligand scaffolds. Pincer ligands are known for their ability to form highly stable complexes and to facilitate metal-ligand cooperation in catalysis, where the ligand actively participates in bond activation processes. mdpi.com The combination of a rigid phenolic backbone with the flexible thiazolidine ring offers a unique platform for designing such cooperative catalytic systems.

The rational design of metallo-organic structures often relies on ligands that can be treated as defined rod-like structures with predictable bite angles. chemrxiv.org While the this compound framework offers more flexibility, these fundamental principles of controlling geometry and electronic character remain central to its application in creating functional metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. ekb.eg Common metal salts used are chlorides or acetates of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The reaction is generally carried out in a solvent like ethanol (B145695) or methanol, often under reflux to ensure completion. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

Once synthesized, these complexes are characterized using a suite of spectroscopic techniques to confirm their formation and elucidate their structure.

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying which donor atoms of the ligand are involved in coordination. A key indicator of coordination through the phenolic oxygen is the disappearance of the broad ν(O-H) stretching band (typically around 3300-3400 cm⁻¹) upon deprotonation and complexation. nih.gov Shifts in the stretching frequencies of the N-H and C-S bonds within the thiazolidine ring can also provide evidence of their participation in bonding to the metal ion. researchgate.net New bands appearing at lower frequencies (typically 500-600 cm⁻¹) are often assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information. In ¹H NMR spectra, the signal corresponding to the phenolic hydroxyl proton (OH) disappears after complexation. nih.gov The chemical shifts of protons near the coordinating nitrogen and sulfur atoms in the thiazolidine ring may also experience significant shifts, confirming their involvement in the coordination sphere. researchgate.net

UV-Visible (UV-Vis) Spectroscopy : Electronic spectra provide information about the geometry of the complex and the electronic transitions occurring within it. The spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal ions with partially filled d-orbitals. The position and intensity of these bands can help in assigning the coordination geometry (e.g., octahedral vs. tetrahedral). ekb.eg

Mass Spectrometry : This technique is used to confirm the molecular weight of the synthesized complexes, providing strong evidence for the proposed stoichiometry of the metal and ligand. nih.gov

The table below summarizes typical spectroscopic data observed upon the complexation of a phenol-containing thiazolidine ligand with a metal ion.

Spectroscopic TechniqueObservation in Free LigandChange Upon ComplexationInference
FT-IR Broad band at ~3388 cm⁻¹Disappearance of the O-H bandDeprotonation and coordination of phenolic oxygen nih.gov
N-H stretch at ~3306–2936 cm⁻¹Shift in N-H stretching frequencyCoordination of thiazolidine nitrogen
Appearance of new bands at 500-600 cm⁻¹Formation of M-O and M-N bonds mdpi.com
¹H NMR Singlet peak for O-H protonDisappearance of the O-H signalCoordination via phenolic oxygen nih.gov
Signals for protons on thiazolidine ringShift in chemical shifts of adjacent protonsCoordination of thiazolidine nitrogen/sulfur
UV-Vis Bands due to π→π* and n→π* transitionsAppearance of new charge-transfer or d-d transition bandsComplex formation and indication of geometry ekb.eg

Elucidation of Coordination Modes and Geometries in Metal-p-(2-Thiazolidinyl)phenol Systems

The this compound ligand can adopt several coordination modes, acting as a chelating agent that binds to a metal ion through multiple donor atoms. The specific mode of coordination and the resulting geometry of the complex are influenced by the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the presence of other coordinating species (e.g., solvent molecules or counter-ions).

Coordination Modes:

Bidentate (N,O) Coordination : The most common mode involves coordination through the deprotonated phenolic oxygen and the thiazolidine ring's nitrogen atom, forming a stable five- or six-membered chelate ring.

Bidentate (S,N) Coordination : Coordination through the sulfur and nitrogen atoms of the thiazolidine ring is also possible, particularly with soft metal ions that have a higher affinity for sulfur.

Tridentate (O,N,S) Coordination : In some cases, the ligand can act as a tridentate donor, binding through the phenolic oxygen, the thiazolidine nitrogen, and the sulfur atom. This mode often leads to the formation of highly stable, rigid structures.

Geometries: The final geometry of the metal complex is determined by the coordination number of the metal and the preferred arrangement of the ligands. Single-crystal X-ray crystallography is the most definitive technique for elucidating the precise three-dimensional structure of these complexes. nih.gov

Commonly observed geometries include:

Tetrahedral : For metal ions like Co(II) and Zn(II) with a coordination number of four, a distorted tetrahedral geometry is often adopted. researchgate.net

Square Planar : Metal ions such as Ni(II), Cu(II), and Pt(II) can form square planar complexes, particularly with a coordination number of four.

Octahedral : With a coordination number of six, metal ions form octahedral complexes. The additional coordination sites may be occupied by other this compound ligands, solvent molecules, or anions. nih.gov

For instance, studies on a related trinuclear Cu(II)–thiazolidine complex revealed the presence of both hexa- and penta-coordinated copper centers within the same structure, highlighting the flexibility of the thiazolidine ligand in accommodating different coordination environments. semanticscholar.orgmdpi.com The thiazolidine unit in this complex acted as both a monodentate ligand and a linker between the metal centers. semanticscholar.orgmdpi.com

The table below provides crystallographic data for an exemplary trinuclear copper(II) complex containing a thiazolidine-derived ligand, demonstrating the type of structural information obtained from X-ray diffraction. semanticscholar.org

Parameter[Cu₃(Lᵃ)₄(Cl)₆]
Crystal System Triclinic
Space Group P-1
a (Å) 8.1686(3)
b (Å) 9.4973(4)
c (Å) 12.7501(5)
α (°) 81.796(2)
β (°) 75.291(2)
γ (°) 65.096(2)

Spectroscopic and Theoretical Probes of Metal-Ligand Bonding in this compound Complexes

A deeper understanding of the nature of the metal-ligand bond in this compound complexes is achieved by combining advanced spectroscopic techniques with theoretical calculations. These methods provide insight into the electronic structure and the degree of covalency in the coordination bonds.

Spectroscopic Probes:

X-ray Absorption Spectroscopy (XAS) : Ligand K-edge XAS is a powerful tool for experimentally quantifying metal-ligand covalency. nih.gov By probing electronic transitions from the ligand's core orbitals (e.g., S 1s) to unoccupied molecular orbitals with ligand p-character, the degree of mixing between metal and ligand orbitals can be determined. This provides a direct measure of the covalent character of the metal-sulfur bond. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic metal complexes (e.g., Cu(II), Co(II)), EPR spectroscopy can provide information about the electronic environment of the metal ion, its oxidation state, and the symmetry of the complex.

Theoretical Probes:

Density Functional Theory (DFT) : DFT has become an indispensable tool in coordination chemistry for modeling the electronic structure, geometry, and spectroscopic properties of metal complexes. ekb.egnih.gov Calculations, often using functionals like B3LYP, can be used to:

Optimize the geometry of the complexes, which can be compared with experimental data from X-ray crystallography. ekb.egnih.gov

Calculate vibrational frequencies, aiding in the assignment of bands in IR spectra. nih.gov

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in UV-Vis spectra and to predict the reactivity of the complex. nih.gov

Perform Natural Bond Orbital (NBO) analysis to investigate charge distribution and the nature of the metal-ligand bonding interactions. nih.gov

Exploration of this compound Metal Complexes in Homogeneous and Heterogeneous Catalysis

The structural and electronic versatility of metal complexes derived from this compound makes them attractive candidates for applications in catalysis. While research specifically targeting this ligand is emerging, the principles derived from related phenol- and thiazolidine-containing complexes suggest significant potential in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid. Metal complexes of this compound could be effective in a variety of transformations:

Oxidation Reactions : Phenol-containing ligands can support metal centers in catalytic oxidation processes. For example, iron complexes have been used in Fenton-like processes for the degradation of phenolic pollutants in water. scielo.org.mx A copper(II) complex with a pyrazole-based ligand has also shown high catalytic efficiency in the oxidation of phenol (B47542) using hydrogen peroxide. The this compound ligand could similarly stabilize metal ions like Fe(II)/Fe(III) or Cu(II) for such oxidative applications.

Hydrogenation and Dehydrogenation : Ligands capable of metal-ligand cooperation (MLC) are highly effective in reactions involving the activation of small molecules like H₂. mdpi.com Pincer complexes, which can be designed from the this compound scaffold, are particularly adept at this. The dearomatization and subsequent rearomatization of a ligand backbone can facilitate the heterolytic cleavage of H-H, H-OR, and H-NR₂ bonds, enabling catalytic hydrogenation of unsaturated compounds and dehydrogenative coupling reactions. mdpi.com

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This approach offers advantages in catalyst separation and recycling. Metal complexes of this compound can be immobilized on solid supports, such as polymers or silica, to create robust heterogeneous catalysts. The functional groups on the ligand provide convenient handles for anchoring the complex to the support material without significantly altering its catalytic activity. These supported catalysts could be applied in continuous flow reactors for industrial chemical synthesis, combining the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

The exploration of these complexes in catalysis is a promising field, driven by the ligand's ability to be systematically modified to tune the steric and electronic environment of the metal center, thereby optimizing catalytic performance for specific chemical transformations.

Advanced Applications of P 2 Thiazolidinyl Phenol in Non Biological Chemical Systems

Utilization of p-(2-Thiazolidinyl)phenol in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a thiazolidine (B150603) ring, makes it an intriguing monomer for polymer synthesis. The phenolic group can participate in polymerization reactions, such as the formation of phenolic resins or polyesters, while the thiazolidine ring can be retained as a pendant group, imparting specific properties to the resulting polymer, or potentially be involved in ring-opening polymerization under certain conditions.

Research into polymers derived from phenolic compounds is extensive, with studies focusing on creating materials with high thermal stability, chemical resistance, and specific electronic or antioxidant properties. While specific studies detailing the polymerization of this compound are not widely available in peer-reviewed literature, the general principles of phenol-based polymer chemistry suggest its potential utility. The incorporation of the sulfur and nitrogen-containing thiazolidine ring could enhance the polymer's refractive index, metal-binding capabilities, or thermal stability.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive Site on this compoundPotential Co-monomersResulting Polymer TypePotential Properties
Polycondensation Phenolic hydroxyl groupFormaldehyde, PhosgenePhenolic Resin, PolycarbonateHigh thermal stability, chemical resistance
Polyesterification Phenolic hydroxyl groupDiacyl chlorides, Dicarboxylic acidsPolyesterGood mechanical properties
Ring-Opening Polymerization Thiazolidine ring (potential)-Polyamino-thioetherFunctional polymer with chelating properties

Further investigation is required to synthesize and characterize polymers derived from this compound to fully understand the structure-property relationships and explore their potential applications in advanced materials.

Role of this compound in Advanced Sensor Development and Analytical Detection Methodologies (non-clinical)

The development of chemical sensors for the detection of various analytes is a critical area of research. Phenolic compounds have been widely explored as building blocks for sensors due to their electrochemical activity and ability to form complexes with metal ions. The thiazolidine moiety in this compound contains soft donor atoms (sulfur and nitrogen) which can exhibit high affinity and selectivity towards certain metal ions.

This structural feature suggests that this compound could be a valuable ligand in the design of colorimetric or fluorescent chemosensors. Upon binding with a specific metal ion, changes in the electronic properties of the molecule could lead to a detectable change in its absorption or emission spectrum.

Table 2: Potential Sensing Applications of this compound

Target AnalytePotential Sensing MechanismDetection MethodKey Structural Feature
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) Chelation with thiazolidine ringColorimetry, FluorimetrySulfur and nitrogen donor atoms
Anions Hydrogen bonding with phenolic proton and N-H of thiazolidineElectrochemical, SpectroscopicPhenolic -OH and Thiazolidine N-H
Small Organic Molecules Host-guest interactionsVarious analytical techniquesAromatic and heterocyclic structure

While specific sensor systems based on this compound have not been extensively reported, the foundational principles of sensor design strongly support its potential in this field. Future research could focus on synthesizing derivatives of this compound and evaluating their performance in the selective detection of environmentally and industrially relevant analytes.

Exploration of this compound in Sustainable Chemistry and Environmental Remediation

Sustainable chemistry, or green chemistry, seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of phenolic compounds in various industrial applications often raises environmental concerns due to their potential toxicity. Research into the catalytic degradation or transformation of phenolic pollutants is therefore of significant importance.

Conversely, this compound itself could be explored as a catalyst or a ligand for catalysts in green chemical transformations. The presence of both acidic (phenolic) and basic/nucleophilic (thiazolidine) sites within the same molecule could enable it to act as a bifunctional catalyst in certain organic reactions.

In the context of environmental remediation, materials functionalized with this compound could be developed for the removal of heavy metal ions from contaminated water. The thiazolidine groups can act as effective binding sites for the adsorption of these pollutants.

Prospects for this compound in Advanced Energy Technologies

The field of advanced energy technologies is continually searching for novel organic materials for applications in areas such as solar cells, batteries, and fuel cells. Organic materials offer advantages such as low cost, light weight, and flexibility.

The electron-rich aromatic phenol (B47542) ring combined with the heterocyclic thiazolidine moiety in this compound suggests potential for its use as a building block for electroactive materials. For instance, polymers or small molecules derived from this compound could be investigated as hole-transporting materials in organic solar cells or as redox-active components in organic batteries. The sulfur atom in the thiazolidine ring could also play a role in enhancing electronic coupling and charge transport properties.

However, it is important to note that the exploration of this compound in energy technologies is still in a nascent stage, and significant research and development would be required to ascertain its viability for practical applications.

Future Research Trajectories and Interdisciplinary Opportunities for P 2 Thiazolidinyl Phenol

Identification of Novel Synthetic Challenges and Methodological Advancements

The synthesis of thiazolidine (B150603) derivatives has been approached through numerous methods, including multicomponent reactions, metal-catalyzed processes, and green chemistry protocols. nih.gov However, the specific synthesis of p-(2-Thiazolidinyl)phenol presents unique challenges that invite methodological innovation.

A primary challenge lies in achieving high regioselectivity and yield. The synthesis often involves the condensation of an aminothiol (B82208) with an aldehyde. For this compound, this would typically involve cysteamine (B1669678) and p-hydroxybenzaldehyde. Potential challenges in this pathway include side reactions involving the phenol (B47542) group and the purification of the final product.

Future advancements could focus on overcoming these hurdles through several avenues:

Catalyst Development: The use of economical and efficient catalysts, such as ammonium (B1175870) persulfate, has been shown to be effective for synthesizing 1,3-thiazolidin-4-ones under solvent-free conditions, a strategy that could be adapted for this compound. nih.gov Similarly, metal-catalyzed approaches, which have been used to construct fullerothiazolidinethiones, could be explored to enhance reaction efficiency and yield. nih.gov

Green Chemistry Approaches: Developing synthetic routes that utilize environmentally benign solvents or solvent-free conditions is a key goal. frontiersin.org Methodologies that improve atom economy and allow for catalyst recovery would represent a significant advancement. nih.gov

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity compared to batch processes.

Selective Oxidation: For creating derivatives, chemoselective oxidation of the thiazolidine ring without affecting the phenol group is a significant challenge. Ruthenium-catalyzed oxidation has been used to convert thiazolidines to 2-thiazolines, suggesting a pathway for further functionalization. researchgate.net

Table 1: Potential Synthetic Methods and Future Advancements for this compound
Methodological Advancement Description Potential Advantage for this compound Synthesis
Novel Organocatalysis Use of small organic molecules, such as those derived from thiazolidine-4-carboxylic acid, to catalyze the reaction. eurekaselect.comAvoids metal contamination, often milder reaction conditions, potential for asymmetric synthesis.
Solvent-Free Synthesis Conducting reactions without a solvent, often at elevated temperatures or with a catalyst like ammonium persulfate. nih.govReduced environmental impact, simplified workup, potential for high atom economy.
Metal-Catalyzed Cyclization Employing transition metals (e.g., Copper, Palladium) to catalyze the formation of the thiazolidine ring. nih.govHigh yields, potential for novel reactivity and functional group tolerance.
Flow Chemistry Protocols Performing the synthesis in a continuous flow reactor.Enhanced safety, precise control over reaction conditions, improved scalability and reproducibility.

Emerging Frontiers in Computational Chemistry for this compound Systems

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like this compound, thereby guiding experimental work. mdpi.com Emerging frontiers in this field can significantly accelerate the discovery of its potential applications.

One key area is the accurate prediction of physicochemical properties. For the phenolic moiety, determining the acid dissociation constant (pKa) is crucial as it governs the molecule's charge state in different environments. mdpi.com Advanced computational protocols that use Density Functional Theory (DFT) in combination with a solvation model based on density (SMD) and the inclusion of explicit water molecules have shown high accuracy in predicting the pKa of phenolic compounds. torvergata.itmdpi.com Applying these methods to this compound could provide reliable estimates of its acidity, which is vital for applications in medicinal chemistry and materials science.

Furthermore, molecular modeling can explore the compound's interactions with biological targets. Techniques like molecular docking and molecular dynamics (MD) simulations are used to study the binding of thiazolidine derivatives to proteins. nih.govnih.gov These simulations can predict binding affinities and identify key interactions, helping to screen this compound and its derivatives for potential pharmacological activity. ijpsnonline.com

Table 2: Computational Methods and Their Applications for this compound
Computational Method Specific Application Information Gained for this compound
Density Functional Theory (DFT) Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. mdpi.comElectron distribution, reactivity indices, prediction of NMR/IR spectra, thermodynamic stability.
pKa Prediction Protocols Using DFT with continuum solvation models (e.g., SMD) and explicit solvent molecules. torvergata.itmdpi.comAccurate determination of the acidity of the phenolic hydroxyl group, crucial for predicting behavior in solution.
Molecular Docking Simulating the binding of the molecule into the active site of a biological target (e.g., an enzyme). nih.govnih.govPrediction of binding mode and affinity, guiding the design of derivatives with potential therapeutic activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule and its complexes over time. nih.govAssessment of the stability of ligand-protein complexes, understanding conformational changes.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate chemical structure with biological activity. frontiersin.orgPredicting the potential activity of new, unsynthesized derivatives of this compound.

Potential for this compound in Next-Generation Catalytic Systems

The unique structure of this compound, containing both a Lewis basic nitrogen-sulfur backbone and a modifiable phenol group, makes it an attractive candidate for the development of next-generation catalysts.

Thiazolidine-containing compounds are known to act as effective ligands for transition metals like palladium, which are used in important carbon-carbon bond-forming reactions such as the Heck and Suzuki-Miyaura couplings. e3s-conferences.org The sulfur and nitrogen atoms of the thiazolidine ring in this compound can coordinate to a metal center, while the phenolic group can be functionalized to tune the steric and electronic properties of the resulting catalyst complex.

Moreover, the thiazolidine framework itself is a cornerstone of many successful organocatalysts. For instance, organocatalysts derived from thiazolidine-4-carboxylic acid have been successfully employed in asymmetric aldol (B89426) reactions, achieving high yields and stereoselectivities. eurekaselect.com This suggests that this compound could serve as a scaffold for a new class of organocatalysts. The phenol group could act as a hydrogen-bond donor, influencing the transition state of a reaction and inducing stereoselectivity.

Future research could explore:

Asymmetric Catalysis: Synthesizing chiral versions of this compound to be used as ligands in asymmetric transition metal catalysis or as organocatalysts.

Tandem Catalysis: Designing systems where the thiazolidine moiety and the phenol group participate in different catalytic steps of a tandem reaction sequence.

Photoredox Catalysis: Investigating the electrochemical properties of metal complexes of this compound for applications in light-driven chemical transformations.

Table 3: Potential Catalytic Applications of this compound
Catalytic System Role of this compound Potential Reaction Type
Transition Metal Catalysis Acts as a bidentate (N,S) ligand for metals like Palladium (Pd), Copper (Cu), or Rhodium (Rh). e3s-conferences.orgCross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, hydroformylation.
Organocatalysis Serves as the catalyst scaffold, with the N-H group acting as a Lewis base/hydrogen bond donor and the phenol as a Brønsted acid/H-bond donor. eurekaselect.comAsymmetric aldol reactions, Michael additions, Mannich reactions.
Dual Catalysis Functions as a ligand for a metal center while the phenol group acts as a co-catalyst or directing group.C-H activation and functionalization, tandem reactions.

Interdisciplinary Research Avenues in Advanced Materials Science Leveraging this compound

The convergence of the thiazolidine heterocycle and the phenol functional group opens up intriguing possibilities for the creation of novel materials with unique properties. While direct research is limited, extrapolation from related structures suggests several promising interdisciplinary avenues.

The phenolic hydroxyl group is a well-known building block for polymers, most notably phenolic resins (bakelite). The incorporation of a thiazolidine ring into a phenolic polymer backbone could introduce new functionalities. For example, the sulfur and nitrogen atoms could act as metal-chelating sites, leading to the development of materials for heavy metal sequestration or sensing.

In the field of optoelectronics, heterocyclic rings like thiazole (B1198619) are utilized in the synthesis of organic dyes and electronic materials due to their ability to influence spectral and electrochemical properties. researchgate.net While thiazolidine is a saturated ring, it can be oxidized to the corresponding thiazoline (B8809763) or thiazole, creating a conjugated system with the phenol ring. researchgate.net This could be a strategy for designing novel chromophores for dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

Further interdisciplinary research could explore:

Smart Polymers: The thiazolidine ring can be sensitive to environmental stimuli such as pH or redox potential. Polymers incorporating this compound could therefore be designed as "smart" materials that respond to specific triggers.

Bioactive Surfaces: The known biological activities of many thiazolidine derivatives could be leveraged by grafting this compound onto surfaces to create antimicrobial or biocompatible coatings for medical devices. e3s-conferences.org

Corrosion Inhibitors: The nitrogen and sulfur atoms in the thiazolidine ring, along with the aromatic phenol group, are characteristic features of effective corrosion inhibitors. This compound could be investigated for its ability to form a protective layer on metal surfaces.

Q & A

Q. What are the established synthetic routes for p-(2-Thiazolidinyl)phenol, and how can reaction conditions be optimized to improve yield?

The synthesis of p-(2-Thiazolidinyl)phenol typically involves condensation reactions between thiazolidine derivatives and phenol precursors. Key steps include:

  • Reagent selection : Use of catalysts like Lewis acids (e.g., ZnCl₂) to facilitate nucleophilic substitution at the phenolic hydroxyl group .
  • Temperature control : Maintaining moderate temperatures (60–80°C) to prevent thiazolidine ring degradation while ensuring sufficient reactivity .
  • Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted phenol or thiazolidine intermediates .
    Yield optimization can be achieved via factorial experimental design (e.g., varying molar ratios, solvent polarity, and reaction time) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

  • HPLC-UV with derivatization : Pre-column derivatization using agents like 4-nitrobenzoyl chloride enhances detection sensitivity by introducing chromophores. Separation is achieved using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (LC-MS) : Provides structural confirmation via molecular ion peaks and fragmentation patterns, critical for distinguishing p-(2-Thiazolidinyl)phenol from phenolic analogs .

Q. How can the physicochemical properties of this compound be characterized experimentally?

  • Solubility : Measured via shake-flask method in solvents of varying polarity (e.g., water, ethanol, DMSO) .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
  • Structural elucidation : Single-crystal X-ray diffraction or ¹H/¹³C NMR to confirm the thiazolidine ring conformation and phenolic substitution pattern .

Advanced Research Questions

Q. What factors govern the biodegradation kinetics of this compound in aqueous systems?

  • Microbial adaptation : Pre-exposure of bacterial strains (e.g., Pseudomonas aeruginosa) to sublethal phenol concentrations enhances enzymatic pathways (e.g., monooxygenases) for thiazolidine ring cleavage .
  • Environmental variables : Temperature (optimal range: 25–35°C) and dissolved oxygen significantly impact degradation rates. Factorial designs (e.g., Box-Behnken) can model interactions between variables .
  • Metabolite identification : LC-MS/MS is critical for tracking intermediates like sulfhydryl-containing fragments, which may exhibit higher toxicity than the parent compound .

Q. How can computational modeling predict the reactivity of this compound in radical-mediated reactions?

  • DFT calculations : Used to estimate bond dissociation energies (BDEs) for the phenolic O–H and thiazolidine C–S bonds, predicting susceptibility to hydroxyl radicals (·OH) or hydrated electrons (e⁻ₐq) .
  • Reaction kinetics : Transition state modeling identifies rate-determining steps, such as hydrogen abstraction from the phenolic group by ·OH (rate constant ~10⁹ M⁻¹s⁻¹) .

Q. What strategies minimize side reactions during this compound’s coordination with transition metals?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) reduce proton interference during metal-ligand binding .
  • Steric shielding : Introducing electron-withdrawing groups on the phenol ring directs coordination to the thiazolidine sulfur, avoiding unwanted oxidation .
  • Stoichiometric control : Maintaining a 1:1 metal-to-ligand ratio prevents polynuclear complex formation, verified via Job’s plot analysis .

Q. How do adsorption mechanisms of this compound on nanomaterial surfaces differ from conventional phenols?

  • Graphene oxide (GO) composites : π-π stacking between the aromatic phenol ring and GO’s sp² network dominates adsorption, while hydrogen bonding occurs with the thiazolidine NH group .
  • Kinetic models : Pseudo-second-order models better fit adsorption data, suggesting chemisorption as the rate-limiting step .

Q. What methodologies enable simultaneous analysis of this compound and its degradation byproducts?

  • Multi-residue HPLC : Coupled with diode-array detection (DAD) to monitor UV spectra at multiple wavelengths (e.g., 254 nm for phenol derivatives, 280 nm for thiazolidine fragments) .
  • Isotope dilution mass spectrometry : Stable isotope-labeled internal standards (e.g., ¹³C₆-phenol) improve quantification accuracy in complex matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.